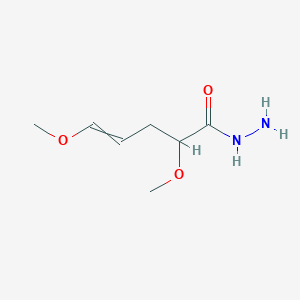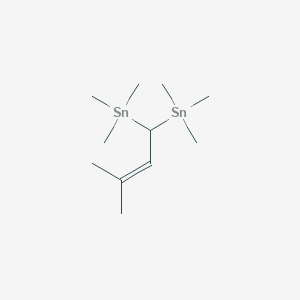
(3-Methylbut-2-ene-1,1-diyl)bis(trimethylstannane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Methylbut-2-ene-1,1-diyl)bis(trimethylstannane) is an organotin compound characterized by the presence of two trimethylstannane groups attached to a 3-methylbut-2-ene backbone. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylbut-2-ene-1,1-diyl)bis(trimethylstannane) typically involves the reaction of 3-methylbut-2-ene with trimethyltin chloride in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the product .
Industrial Production Methods
Industrial production of (3-Methylbut-2-ene-1,1-diyl)bis(trimethylstannane) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent quality and efficiency. The product is purified using techniques such as distillation and recrystallization to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions
(3-Methylbut-2-ene-1,1-diyl)bis(trimethylstannane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler organotin compounds.
Substitution: The trimethylstannane groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield organotin oxides, while substitution reactions can produce a variety of functionalized organotin compounds .
Aplicaciones Científicas De Investigación
(3-Methylbut-2-ene-1,1-diyl)bis(trimethylstannane) has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organotin compounds and polymers.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of materials with specific properties, such as high thermal stability and conductivity
Mecanismo De Acción
The mechanism of action of (3-Methylbut-2-ene-1,1-diyl)bis(trimethylstannane) involves its interaction with molecular targets through its organotin groups. These interactions can lead to the formation of stable complexes with various biomolecules, affecting their function and activity. The pathways involved include coordination with metal ions and binding to specific protein sites .
Comparación Con Compuestos Similares
Similar Compounds
(4,8-bis(4,5-dioctyl-thiophen-2-yl)benzo[1,2-b4,5-b′]dithiophene-2,6-diyl)bis(trimethylstannane): Used in photovoltaic polymers.
4,4,9,9-tetrakis(4-hexylphenyl)-4,9-dihydro-s-indaceno[1,2-b5,6-b’]dithiophene-2,7-diyl)bis(trimethylstannane): Used in organic solar cells.
Uniqueness
(3-Methylbut-2-ene-1,1-diyl)bis(trimethylstannane) is unique due to its specific structural configuration, which imparts distinct reactivity and stability. This makes it particularly useful in applications requiring precise control over chemical properties and reactions .
Propiedades
Número CAS |
86309-32-2 |
|---|---|
Fórmula molecular |
C11H26Sn2 |
Peso molecular |
395.7 g/mol |
Nombre IUPAC |
trimethyl-(3-methyl-1-trimethylstannylbut-2-enyl)stannane |
InChI |
InChI=1S/C5H8.6CH3.2Sn/c1-4-5(2)3;;;;;;;;/h1,4H,2-3H3;6*1H3;; |
Clave InChI |
SWYMDHNDOQPBOJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=CC([Sn](C)(C)C)[Sn](C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


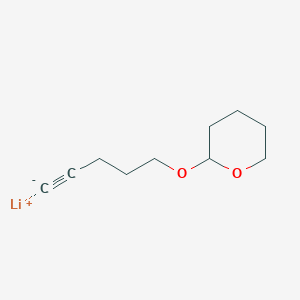



![2-[(3-Methylcyclohex-3-en-1-yl)oxy]ethan-1-ol](/img/structure/B14402285.png)
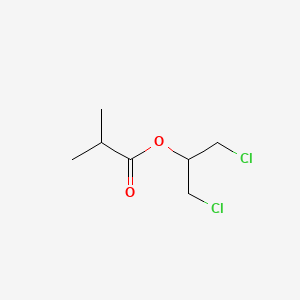
![N-([1,1'-Biphenyl]-3-yl)-2-(pyrrolidin-1-yl)acetamide](/img/structure/B14402292.png)

![10-Fluoro-7H-pyrimido[5,4-c]carbazole](/img/structure/B14402296.png)

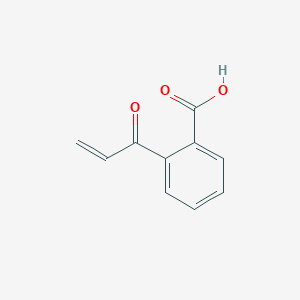

![3-Chloro-4'-pentyl[1,1'-biphenyl]-4-ol](/img/structure/B14402328.png)
